![molecular formula C9H14N2O4 B1419861 1-Morpholino-5-oxopyrrolidine-3-carboxylic acid CAS No. 1086380-62-2](/img/structure/B1419861.png)
1-Morpholino-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
“1-Morpholino-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1086380-62-2. It has a molecular weight of 214.22 and its linear formula is C9 H14 N2 O4 .
Synthesis Analysis
1-Substituted 5-oxopyrrolidine-3-carboxylic acids, which include “1-Morpholino-5-oxopyrrolidine-3-carboxylic acid”, can be prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds have shown to possess analgesic and antihypoxic effects of varying strength .Physical And Chemical Properties Analysis
The molecular weight of “1-Morpholino-5-oxopyrrolidine-3-carboxylic acid” is 214.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.Scientific Research Applications
Analgesic Effects
“1-Morpholino-5-oxopyrrolidine-3-carboxylic acid” has been studied for its potential analgesic properties. Research indicates that compounds in this category can possess varying strengths of analgesic effects, which could be beneficial in developing new pain management therapies .
Antihypoxic Activity
These compounds have also shown promise in increasing the lifespan and number of surviving animals under different hypoxic states, such as normobaric and hemic conditions. This suggests potential applications in medical treatments for conditions associated with low oxygen levels .
Synthesis of Pyrrolidine Derivatives
The compound can be used in the synthesis of pyrrolidine derivatives, which are valuable in pharmaceutical research and development. These derivatives have been synthesized via cyclization of 2-methylenesuccinic acid with various amines .
Enantioselective Synthesis
The compound may play a role in the enantioselective synthesis of pyrrolidine-3-carboxylic acids, which is important for creating drugs with specific desired effects based on their chirality .
properties
IUPAC Name |
1-morpholin-4-yl-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c12-8-5-7(9(13)14)6-11(8)10-1-3-15-4-2-10/h7H,1-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEVGQJIUJEABU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2CC(CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670409 | |
Record name | 1-(Morpholin-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholino-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
1086380-62-2 | |
Record name | 1-(Morpholin-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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